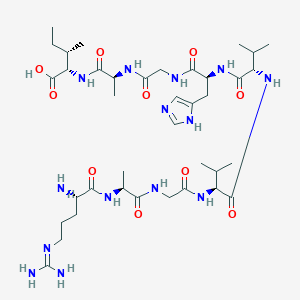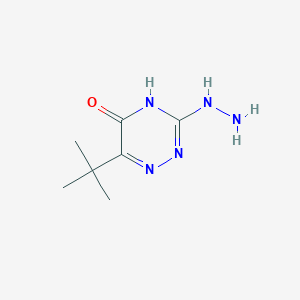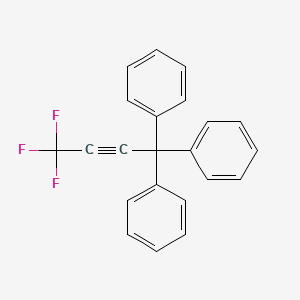
Benzene, 1,1',1''-(4,4,4-trifluoro-2-butynylidyne)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is a complex organic compound characterized by the presence of three benzene rings connected through a central butynylidyne group substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- typically involves multi-step organic reactions. One common approach is the coupling of trifluoromethyl-substituted benzene derivatives with a butynylidyne precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butynylidyne group to a more saturated form, such as an alkene or alkane.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alkenes or alkanes with reduced butynylidyne groups.
Substitution: Benzene derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The butynylidyne group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Comparación Con Compuestos Similares
- Benzene, 1,2,4-trifluoro-
- Benzene, 1,3,5-trifluoro-
- Benzene, 1,2,3,4-tetrafluoro-
Comparison: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is unique due to the presence of the butynylidyne group, which imparts distinct reactivity and structural properties compared to other trifluorobenzene derivatives. The trifluoromethyl groups enhance its stability and lipophilicity, making it more suitable for specific applications in materials science and drug development.
Propiedades
Número CAS |
594864-83-2 |
|---|---|
Fórmula molecular |
C22H15F3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(4,4,4-trifluoro-1,1-diphenylbut-2-ynyl)benzene |
InChI |
InChI=1S/C22H15F3/c23-22(24,25)17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
Clave InChI |
KCLTZPCXCUCHFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



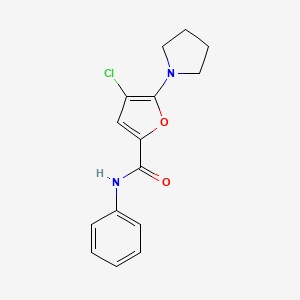
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
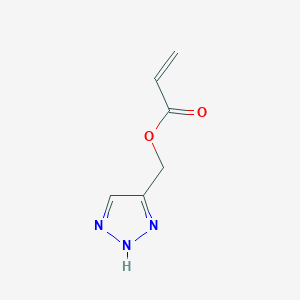
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
